molecular formula C25H25N5O2 B2660684 2-cyclopropyl-1-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2379997-49-4

2-cyclopropyl-1-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B2660684
CAS No.: 2379997-49-4
M. Wt: 427.508
InChI Key: ABIFQHQWWGCJCQ-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodiazole core, which is a fused ring system containing both benzene and diazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole core, the cyclopropyl group, and the azetidinyl and pyrazole substituents. One common approach is to start with the synthesis of the benzodiazole core through a cyclization reaction involving an o-phenylenediamine derivative and a suitable carbonyl compound. The cyclopropyl group can be introduced via a cyclopropanation reaction, while the azetidinyl and pyrazole substituents can be added through nucleophilic substitution and condensation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes must be carefully managed to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-cyclopropyl-1-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine: Shares the cyclopropyl and pyrazole groups but has a different core structure.

    1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl): Contains similar aromatic substituents but differs in the heterocyclic core.

Uniqueness

2-cyclopropyl-1-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole is unique due to its combination of a benzodiazole core with cyclopropyl, azetidinyl, and pyrazole substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-28-23(13-21(27-28)17-6-5-7-19(12-17)32-2)25(31)29-14-18(15-29)30-22-9-4-3-8-20(22)26-24(30)16-10-11-16/h3-9,12-13,16,18H,10-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIFQHQWWGCJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CC(C3)N4C5=CC=CC=C5N=C4C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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